Potassium D-lyxonate

Description

Historical Development of Research on D-Lyxonic Acid

The historical research into D-lyxonic acid is intertwined with the broader study of carbohydrates and their derivatives. Early investigations in carbohydrate chemistry focused on the isolation, characterization, and structural elucidation of various sugars and sugar acids. D-Lyxonic acid, being an oxidized form of the relatively less common pentose (B10789219) D-lyxose, likely gained attention as part of comprehensive studies exploring the chemical transformations of monosaccharides.

Research has involved the synthesis of D-lyxonic acid and its derivatives from precursor sugars. For instance, D-lyxono-1,4-lactone, a cyclic ester form of D-lyxonic acid, can be prepared through the bromine oxidation of D-lyxose in aqueous solution. mdpi.com This oxidation yields a mixture of the five-membered ring γ-lactone (1,4-lactone) and the six-membered ring δ-lactone (1,5-lactone), with the γ-lactone generally being more thermodynamically stable and predominating in the products. mdpi.com The synthesis of D-lyxono-γ-lactone has also been reported from galactose in a two-step process, where potassium lyxonate was obtained as an intermediate. researchgate.net

Further historical development includes the synthesis of modified D-lyxonic acid derivatives for specific research purposes, such as the chemoenzymatic synthesis of 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonic acid starting from 1,2-O-isopropylidene-D-xylose. tandfonline.comresearchgate.net These synthetic efforts highlight the historical progression from basic structural understanding to the creation of complex derivatives for exploring potential applications or biological roles.

Stereochemical Configuration and Chiral Properties of D-Lyxonic Acid

D-Lyxonic acid possesses a defined stereochemical configuration due to the presence of multiple chiral centers. As a pentonic acid derived from D-lyxose, its structure contains four chiral carbon atoms (C-2, C-3, C-4). The "D" designation in D-lyxonic acid refers to the stereochemistry at the chiral carbon farthest from the carboxyl group (C-4), which has the same configuration as D-glyceraldehyde.

The IUPAC name for D-lyxonic acid is (2S,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid. nih.gov This name explicitly defines the absolute configuration at each chiral center. The presence of these chiral centers makes D-lyxonic acid a chiral molecule, meaning it is non-superimposable on its mirror image (L-lyxonic acid).

The chiral properties of D-lyxonic acid are significant in various contexts, including its potential interactions in biological systems and its occurrence with enantiomeric excess in extraterrestrial samples. Studies on carbonaceous meteorites have revealed the presence of various sugar acids, including D-lyxonic acid, often with a significant excess of the D-enantiomer. nih.govpnas.orgmdpi.com This finding is particularly interesting because while biological systems on Earth predominantly utilize D-sugars, the presence of D-lyxonic acid with D-enantiomeric excess in meteorites suggests potential abiotic or extraterrestrial mechanisms for the origin of chiral biases in organic molecules. nih.govpnas.orgmdpi.com

The stereochemistry also dictates the possible formation of lactones. D-Lyxonic acid can cyclize to form γ-lactones (five-membered ring) and δ-lactones (six-membered ring) through intramolecular esterification with hydroxyl groups along the carbon chain. mdpi.com The stereochemical arrangement of the hydroxyl groups influences the ease and stability of forming these cyclic structures.

Broader Significance within Carbohydrate Science and Biochemistry

D-Lyxonic acid holds broader significance within carbohydrate science and biochemistry beyond its individual properties. Its presence as a plant metabolite indicates a role in plant biochemical pathways. nih.gov

Furthermore, the study of D-lyxonic acid contributes to the understanding of sugar acid metabolism. Aldonic acids, including D-lyxonic acid, are detected in human biological fluids and excreta, suggesting their involvement in human metabolism, although the specific pathways and functions of many aldonic acids are still under investigation. msu.ru Research into sugar acid dehydrogenases, for example, helps to clarify the biological functions and metabolic pathways of these compounds. msu.ru

D-Lyxonic acid and its derivatives also serve as valuable starting materials or intermediates in the synthesis of more complex molecules with potential biological activities. The use of D-lyxono-1,4-lactone derivatives in the synthesis of orthogonally protected D- and L-β-hydroxyenduracididines, which are nonproteinogenic α-amino acids found in antibiotics, exemplifies this. researchgate.net This highlights the utility of D-lyxonic acid scaffolds in medicinal chemistry and drug discovery efforts. researchgate.net

The occurrence of D-lyxonic acid with D-enantiomeric excess in meteorites is particularly relevant to the study of the origin of life and the prevalence of homochirality in biological molecules. nih.govpnas.orgmdpi.com While the exact mechanisms are still debated, these findings suggest that extraterrestrial delivery of organic molecules with pre-existing enantiomeric biases might have played a role in the emergence of homochirality on early Earth. pnas.orgmdpi.com

Another area of significance relates to the degradation products of vitamin C (L-ascorbic acid). Dehydroascorbic acid, the oxidized form of vitamin C, is unstable and decomposes into various products, including L-xylonic acid and L-lyxonic acid. nih.govportlandpress.com This connection places lyxonic acid within the metabolic context of vitamin C degradation.

Structure

2D Structure

Properties

IUPAC Name |

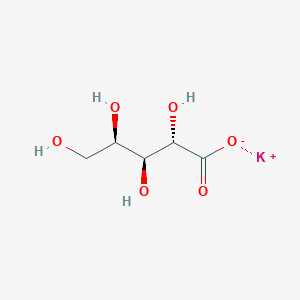

potassium;(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3+,4+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMKJRYJAZFMNP-VGFCZBDGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9KO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635419 | |

| Record name | Potassium D-lyxonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78138-87-1 | |

| Record name | Potassium D-lyxonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for Synthesis and Biosynthesis of D Lyxonic Acid

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis leverages the specificity and efficiency of enzymes, often in combination with chemical steps, to produce target compounds. For D-lyxonic acid, this primarily involves enzymatic oxidation of D-lyxose.

Enzymatic Oxidation Pathways

Enzymatic oxidation pathways offer a milder and often more selective route for converting aldoses like D-lyxose into their corresponding aldonic acids compared to traditional chemical oxidation methods.

Dehydrogenases, particularly NAD(P)-dependent enzymes, are key biocatalysts in the oxidation of aldoses. These enzymes catalyze the removal of hydrogen atoms from the substrate, leading to the formation of a carboxylic acid group. The conversion of D-lyxose to D-lyxonic acid can be mediated by such dehydrogenases. While some studies specifically mention the oxidation of other aldoses like D-xylose to D-xylonic acid by D-xylose or D-glucose dehydrogenases from microorganisms such as Gluconobacter oxydans or Pseudomonas fragi, the enzymatic principle is applicable to D-lyxose due to its structural similarity as a pentose (B10789219) google.com. This process typically involves the transfer of electrons from D-lyxose to the cofactor NAD(P)+, producing D-lyxonic acid and the reduced cofactor NAD(P)H.

The enzymatic systems involved in aldose oxidation belong to the oxidoreductase class of enzymes. These include both dehydrogenases and oxidases. Dehydrogenases often utilize cofactors like NAD+, NADP+, or PQQ (pyrroloquinoline quinone) to accept electrons rsc.org. The specificity of these oxidoreductases is crucial for selectively oxidizing the aldehyde group of the target sugar while minimizing side reactions. Research into the characterization of these enzyme systems from various microbial sources helps in identifying biocatalysts with high activity and specificity for D-lyxose. The stereochemical fidelity of these enzymes ensures the production of D-lyxonic acid with the correct configuration tdl.org.

Dehydrogenase-Mediated Conversions (e.g., from D-Lyxose)

Biocatalytic Transformations with Specificity (e.g., Lipase-Mediated Reactions)

Beyond direct oxidation, biocatalytic transformations can be employed in the synthesis of D-lyxonic acid derivatives or in steps within a larger synthesis scheme involving D-lyxonic acid. Lipases, a class of hydrolase enzymes, are widely used in biocatalysis for reactions such as esterification, transesterification, and kinetic resolution, often exhibiting high chemo-, regio-, and stereoselectivity mdpi.comnih.govnih.gov. While lipases are not typically used for the direct oxidation of D-lyxose to D-lyxonic acid, they have been successfully applied in the modification of D-lyxonic acid derivatives. For instance, lipase-catalyzed transesterification has been reported in the synthesis of protected D-lyxonic acid derivatives, such as methyl 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonate, using lipase (B570770) L2 from Candida antarctica researchgate.netresearchgate.net. These applications highlight the utility of lipases in introducing specific functionalities or achieving stereochemical control in the synthesis of complex molecules incorporating the D-lyxonic acid structure.

Optimization of Reaction Conditions for Enzymatic Routes

Optimizing reaction conditions is critical for maximizing the yield and efficiency of enzymatic synthesis of D-lyxonic acid. Key parameters include pH, temperature, enzyme concentration, substrate concentration, and reaction time nih.gov. The optimal pH range for enzymatic oxidation by NAD(P)-dependent dehydrogenases is often near neutral . Temperature affects enzyme activity and stability. Substrate and enzyme concentrations influence reaction rate. Efficient cofactor regeneration systems are also important for dehydrogenase-catalyzed reactions to maintain catalytic activity . Furthermore, the presence of certain promoters or surfactants can enhance the rate of oxidation reactions, as observed in related chemical oxidation studies researchgate.net, suggesting potential avenues for improving chemo-enzymatic processes.

A summary of typical optimized conditions for enzymatic oxidation of aldoses, which can be extrapolated to D-lyxose, is presented in the table below based on available data:

| Parameter | Typical Range / Condition | Relevant Information Source |

| Enzyme Type | NAD(P)-dependent Dehydrogenase, Oxidoreductase | google.comrsc.orgtdl.orgresearchgate.net |

| Cofactor | NAD+, NADP+, PQQ | rsc.org |

| pH | Mild, often near neutral (e.g., 6.0-7.0) | |

| Temperature | Moderate (e.g., 25-37 °C) | |

| Substrate | D-Lyxose | mdpi.com |

| Microbial Source | Gluconobacter oxydans, Pseudomonas spp. (for related aldoses) | google.com |

Stereoselective Chemical Synthesis Routes

Stereoselective chemical synthesis routes aim to produce D-lyxonic acid with the correct D-configuration through purely chemical means. The most straightforward and commonly reported chemical method for synthesizing D-lyxonic acid involves the oxidation of D-lyxose mdpi.com. Since D-lyxose is a chiral starting material with the desired stereochemistry, its oxidation directly yields D-lyxonic acid while preserving the stereochemical configuration at the chiral centers.

A classical method for this conversion is oxidation using bromine water mdpi.com. In aqueous solution, D-lyxose exists in equilibrium with its acyclic aldehyde form. Bromine water acts as an oxidant, converting the aldehyde group to a carboxylic acid, thus forming D-lyxonic acid. This reaction is inherently stereoselective because the chirality of the D-lyxose substrate dictates the stereochemistry of the D-lyxonic acid product mdpi.com.

Synthesis from Precursors (e.g., D-Lyxose, D-Arabinose, D-Galactose, L-Ascorbic Acid Derivatives)

A direct route to D-lyxonic acid involves the oxidation of D-lyxose. wikiwand.comwikipedia.orgmdpi.com D-Lyxose, an aldopentose, contains the requisite five-carbon chain and stereochemistry that, upon oxidation of its aldehyde group, yields D-lyxonic acid. usra.edu

While D-lyxose serves as a primary precursor, synthetic strategies also explore the use of more readily available sugars. For instance, D-arabinose, another aldopentose, can be converted to D-lyxose through various synthetic routes, which can then be oxidized to D-lyxonic acid. A reported synthesis details a route to D-lyxose from D-arabinose involving multiple steps, including an inversion of configuration at the C3 position. researchgate.netnih.gov This highlights an indirect approach where a precursor sugar is first transformed into D-lyxose before oxidation to the corresponding aldonic acid.

Other monosaccharides, such as D-glucose, D-fructose, and D-galactose, have been explored as starting materials in processes that can yield aldonic acids, including D-arabinonic acid and D-lyxonic acid, often as intermediates in the production of sugar alcohols like xylitol. google.com

Interestingly, D-lyxonic acid can also arise from the degradation of other compounds in biological systems. For example, in animals, lyxonic acid can be among the metabolic products resulting from the degradation of L-ascorbic acid. researchgate.net Relatedly, D-erythroascorbic acid has been synthesized from D-glucose via a route involving the degradative oxidation to potassium D-arabinonate, illustrating a connection between ascorbic acid derivatives and the synthesis of pentonic acids like arabinonic acid, a structural isomer of lyxonic acid. scribd.com

Bromine Oxidation Methods for Aldoses

Oxidation using bromine water is a widely employed and classical method for converting aldoses to their corresponding aldonic acids. wikiwand.comwikipedia.org This reaction typically proceeds under neutral pH conditions, selectively oxidizing the aldehyde functional group to a carboxylic acid. wikiwand.comwikipedia.org

This method has been successfully applied in the synthesis of D-lyxonic acid. For example, D-lyxono-1,4-lactone, a cyclic form of D-lyxonic acid, and its derivatives have been synthesized by oxidizing D-lyxose using bromine water. mdpi.com The bromine oxidation of D-lyxose yields D-lyxonic acid, which can then undergo intramolecular esterification to form lactones, specifically the five-membered γ-lactone (D-lyxono-1,4-lactone) and the six-membered δ-lactone (D-lyxono-1,5-lactone). mdpi.com Studies have confirmed the formation of these lactones via bromine oxidation of commercially available D-lyxose. mdpi.comresearchgate.net The use of bromine oxidation is a general approach for preparing enantiomers of sugar acids from their corresponding sugars. usra.edu

Strategic Derivatization for Stereocontrol

Stereochemistry plays a critical role in carbohydrate chemistry, and strategic derivatization is often employed to control the stereochemical outcome of synthetic transformations. The defined chirality of the carbon atoms in sugar lactones makes them valuable building blocks in organic synthesis. mdpi.com

While direct examples of strategic derivatization specifically for stereocontrol during the formation of D-lyxonic acid from its direct precursors are not extensively detailed in the provided sources, related studies on sugar transformations highlight the importance of this approach. For instance, in the synthesis of D-lyxose from D-arabinose, an inversion of configuration at C3 was achieved using a DAST reagent, demonstrating how specific reagents can be used for stereochemical control in precursor synthesis. researchgate.netnih.gov

In the context of synthesizing derivatives of sugar acids, such as oxetane (B1205548) δ-amino acids from sugar scaffolds, derivatization strategies are crucial. However, the stability of the sugar acid under the reaction conditions can be a limiting factor; for example, 2,4-anhydro-5-N-(tert-butoxycarbonyl)amino-5-deoxy-D-lyxonic acid was found to be unstable under the basic conditions required for certain derivatizations. researchgate.net The stereoselectivity of reactions, such as ring contraction and rearrangement processes in sugar chemistry, can be influenced by various factors, including the choice of reagents and protecting groups. researchgate.netacs.org

Microbial Fermentation and Industrial Bioproduction of Lyxonates

Microbial fermentation offers an alternative and often more sustainable approach for the production of various organic acids, including lyxonates. This process leverages the metabolic capabilities of microorganisms to convert renewable carbon sources into desired products. susupport.comsusupport.comcabidigitallibrary.orgfermentorchina.comnih.gov

Development of Engineered Microbial Strains for Enhanced Yields

Significant efforts in industrial bioproduction focus on developing engineered microbial strains to improve the efficiency and yield of fermentation processes. Metabolic engineering strategies are employed to optimize microbial cell factories for the enhanced production of various chemicals, including carboxylic acids. nih.govnih.govmdpi.com

The general approach involves modifying microbial metabolic pathways to increase the flux towards the desired product and minimize the formation of byproducts. This can include the overexpression of key enzymes in the biosynthetic pathway, the downregulation or knockout of competing pathways, and the improvement of substrate uptake and product export mechanisms. sci-hub.sefrontiersin.org While specific examples of engineered strains solely for enhancing D-lyxonate yield are not prominently detailed in the provided search results, the principles applied to the production of other organic acids, such as L-lysine, cadaverine, isobutanol, and 2,3-butanediol, are relevant. nih.govmdpi.comfrontiersin.org For instance, engineered Escherichia coli and Corynebacterium glutamicum strains have been developed for enhanced L-lysine production through various metabolic engineering strategies. frontiersin.org Improving the robustness of microbial strains to tolerate high product concentrations or inhibitory compounds in the fermentation medium is also a key aspect of strain engineering for enhanced yields. mdpi.com The mention of microbial fermentation producing lyxonate indicates that microbial routes to lyxonates exist core.ac.uk, and thus, strain engineering principles would be applicable to optimize such processes.

Substrate Utilization in Fermentation Processes for Lyxonate Production

The choice and efficient utilization of substrates are critical factors influencing the success and economic viability of microbial fermentation processes. Microorganisms convert organic substrates, primarily carbohydrates, into target products through their metabolic pathways. susupport.comsusupport.comfermentorchina.com

Various carbon sources can be utilized in microbial fermentation for organic acid production, including simple sugars like glucose, sucrose, and fructose. sci-hub.se Glucose is often a preferred substrate for many industrial strains. sci-hub.se The utilization of mixed carbon sources can sometimes lead to improved consumption rates compared to single substrates. sci-hub.se

Process Optimization for Scalability and Efficiency

Process optimization for the synthesis and biosynthesis of D-lyxonic acid is crucial for achieving scalability and efficiency in production. Both chemical and enzymatic/microbial routes offer distinct opportunities and challenges in this regard.

In chemical synthesis, optimization often focuses on reaction conditions, catalyst selection, and purification methods to maximize yield and purity while minimizing reaction time and waste generation. For instance, the oxidation of D-lyxose to D-lyxonic acid using bromine water is a classical method, and optimizing factors such as bromine concentration, temperature, and reaction time can significantly impact the yield and selectivity of D-lyxonic acid formation over byproducts mdpi.com. Another chemical route involves the decarboxylation of 2-keto-L-gulonic acid, a precursor in vitamin C synthesis, to yield L-xylonic acid, which is structurally related to D-lyxonic acid. A patented process for this conversion achieved a yield of 0.457 g of L-xylonic acid per gram of substrate over 26 hours at pH 6, using hydrogen peroxide and Fe₂(SO₄)₃ as catalysts at 65°C . While this specific example is for L-xylonic acid, the principles of optimizing catalyst concentration, temperature, pH, and reaction time are applicable to D-lyxonic acid synthesis via similar oxidative decarboxylation pathways if the appropriate precursor is available.

Enzymatic and microbial synthesis routes for producing sugar acids like D-lyxonic acid are gaining prominence due to their potential for sustainability and specificity under mild conditions . Optimization in these processes typically involves strain engineering, fermentation condition tuning, and enzyme activity enhancement. For example, microbial fermentation systems utilizing renewable substrates like xylose have been explored for producing related sugar acids such as xylonic acid researchgate.net. Engineered strains of Corynebacterium glutamicum expressing specific genes (xylB and xylC) have shown effective conversion rates of xylose to xylonic acid, with a maximum production of 56.32 g/L achieved from 60 g/L xylose in a 120-hour fermentation . Klebsiella pneumoniae has also demonstrated high production levels of xylonic acid, reaching 103 g/L in fed-batch fermentation . While these examples pertain to xylonic acid, they highlight the potential of microbial platforms for producing sugar acids from renewable resources at high titers, a concept transferable to D-lyxonic acid biosynthesis if suitable metabolic pathways and microorganisms are identified or engineered.

Optimizing fermentation conditions, such as pH, aeration, temperature, and nutrient availability, is critical for maximizing microbial cell growth and product yield nih.govfrontiersin.org. For instance, studies on arabitol production, which can be linked to lyxonic acid pathways, have investigated various bioreactor configurations (stirred tank, packed bed, fluidized bed, and airlift reactors) to improve mixing and oxygenation, demonstrating that airlift reactors can surpass other configurations in terms of yield and productivity due to superior oxygenation and mixing nih.govfrontiersin.org.

Enzyme immobilization can also play a significant role in process optimization for enzymatic synthesis, allowing for enzyme reuse, increased stability, and continuous processes mdpi.com. While specific data on immobilized enzymes for D-lyxonic acid synthesis were not prominently found, the principle of using supported enzymes to improve efficiency and scalability is well-established in the synthesis of other sugar-based compounds mdpi.com.

Detailed research findings often involve kinetic studies and the evaluation of various parameters on product yield and process efficiency. For chemical oxidation, the kinetic study of D-lyxose oxidation by hexavalent chromium, while using a toxic oxidant, revealed that promoters and surfactants could accelerate the reaction rate, with a combination of 1,10-phenanthroline (B135089) and Triton-X-100 showing significant rate enhancement researchgate.net. This suggests that catalytic approaches and the use of additives can be key to optimizing chemical oxidation routes.

In the context of microbial production, addressing product toxicity or inhibition is a crucial aspect of optimization for scalability. The accumulation of sugar acids like D-xylonic acid can acidify the media and inhibit cell growth and enzymatic activity, thus limiting production titers researchgate.net. Strategies to address this include engineering strains for higher tolerance or implementing in situ product removal.

The choice of starting material also impacts process efficiency and scalability. Utilizing readily available and inexpensive substrates, such as those derived from lignocellulosic biomass, is a key driver for developing economically viable bioprocesses researchgate.net.

Here are some illustrative data points from the search results related to the production of related sugar acids or relevant process optimization strategies:

| Microorganism | Substrate | Product | Maximum Titer (g/L) | Time (h) | Reference |

| Corynebacterium glutamicum | Xylose | Xylonic acid | 56.32 | 120 | |

| Klebsiella pneumoniae | Xylose | Xylonic acid | 103 | 79 | |

| Saccharomyces cerevisiae | Xylose | Xylonic acid | 43 | - | |

| Paraburkholderia sacchari | Xylose | Xylonic acid | 103 | 48 |

| Method | Substrate | Catalyst/Enzyme | Yield/Conversion (%) | Conditions | Reference |

| Chemical Oxidation (Decarboxylation) | 2-Keto-L-gulonic acid | H₂O₂, Fe₂(SO₄)₃ | 0.457 g/g substrate | 65°C, pH 6, 26 h | |

| Enzymatic Isomerization (D-Lyxose to D-Xylulose) | D-Lyxose | Thermofilum sp. L-Ribose Isomerase (TsLI) | >98% selectivity | 95°C, pH 6.5, Mn²⁺ cofactor | |

| Enzymatic Oxidation (L-Lyxose to L-Lyxonic Acid) | L-Lyxose | NAD(P)-dependent dehydrogenases or oxidases | >85% | pH 6.0–7.0, 25–37°C |

These findings underscore the importance of selecting appropriate biocatalysts or chemical reaction systems and meticulously optimizing process parameters to enhance the scalability and efficiency of D-lyxonic acid production.

Metabolic Pathways and Biological Transformations of D Lyxonic Acid

D-Lyxonic Acid in L-Ascorbic Acid (Vitamin C) Degradation

D-lyxonic acid is a known degradation product of L-ascorbic acid (ASA), commonly known as Vitamin C. tandfonline.comtandfonline.com The degradation of Vitamin C can occur through multiple steps, leading to various products, including D-lyxonic acid.

Role of Dehydroascorbic Acid (DHA) and 2,3-Diketo-L-gulonic Acid (DKG) Intermediates

The degradation of L-ascorbic acid is initiated by its oxidation to dehydroascorbic acid (DHA). nih.govnih.gov DHA is less stable than L-ascorbic acid and undergoes irreversible hydrolysis to form 2,3-diketo-L-gulonic acid (DKG). tandfonline.comnih.govmdpi.com DKG is a key intermediate in the degradation pathway of Vitamin C. tandfonline.com From DKG, several degradation products can be formed, including L-xylonic acid and L-lyxonic acid, through decarboxylation. nih.govnih.govmdpi.comliposhell.pl DKG can also be decomposed into L-threonic acid and oxalic acid. nih.govmdpi.com

The pathway can be summarized as follows: L-Ascorbic Acid → Dehydroascorbic Acid (DHA) → 2,3-Diketo-L-gulonic Acid (DKG) → L-Lyxonic Acid or L-Xylonic Acid (via decarboxylation) or L-Threonic Acid + Oxalic Acid (via oxidation). nih.govmdpi.com

Enzymatic vs. Non-Enzymatic Degradation Pathways

The initial oxidation of L-ascorbic acid to dehydroascorbic acid can occur via both enzymatic and non-enzymatic routes. nih.govresearchgate.net While the conversion of DHA to DKG is generally considered irreversible hydrolysis, the subsequent degradation of DKG to products like L-lyxonic acid can also occur spontaneously or be mediated by enzymes. nih.govmdpi.com Some studies suggest that the formation of L-lyxonic acid from DKG might preferentially occur through enzymatic decarboxylation in biological systems, while non-enzymatic decomposition might favor the formation of L-xylonic acid. However, other sources indicate that the decarboxylation of DKG into L-xylonic acid or L-lyxonic acid can be spontaneous or enzyme-mediated, with no specific enzyme for this reaction consistently reported in all contexts. nih.govmdpi.com

Influence of Environmental Factors on Degradation Products

The degradation of L-ascorbic acid and the subsequent formation of products like D-lyxonic acid are influenced by various environmental factors. Factors such as oxygen, high temperature, high pH, and the presence of metal ions can accelerate the decomposition of L-ascorbic acid. nih.govnih.gov The decomposition rate of ascorbic acid in aqueous solutions is pH-dependent, with faster decomposition observed at certain pH levels compared to others. nih.gov These factors can affect the stability of intermediates like DHA and DKG, thereby influencing the spectrum and yield of the final degradation products, including D-lyxonic acid.

Microbial Catabolism and Assimilation Mechanisms

Certain microorganisms are capable of catabolizing and assimilating D-lyxonic acid as a carbon source. Research has identified specific microbial pathways and enzymes involved in the breakdown of lyxonate.

Identification of Lyxonate-Degrading Microorganisms (e.g., Pseudomonas aeruginosa, Mycobacterium smegmatis)

Pseudomonas aeruginosa PAO1 has been shown to utilize L-lyxonate as a carbon source. nih.gov Growth studies have confirmed that P. aeruginosa can degrade L-lyxonate. nih.gov While the search results primarily mention L-lyxonate degradation in Pseudomonas aeruginosa, they also indicate that other acid sugars, including D/L-lyxonate, can be catalyzed by similar enzymes and proceed through similar catabolic pathways in Mycobacterium smegmatis. ebi.ac.uk Mycobacterium smegmatis is known to utilize various carbon sources and its metabolism of sugar acids, including D-ribonate, has been studied, revealing pathways that may also be relevant to lyxonate. ebi.ac.uk

Enzymatic Characterization of Dehydratases and Dehydrogenases Involved

The microbial degradation of lyxonate involves specific enzymatic activities. In Pseudomonas aeruginosa PAO1, an L-lyxonate degradation pathway has been identified. nih.gov This pathway involves an L-lyxonate dehydratase (LyxD) as the first enzyme, which catalyzes the dehydration of L-lyxonate. nih.govebi.ac.uk The product, 2-keto-3-deoxy-L-lyxonate, is further dehydrated by a 2-keto-3-deoxy-L-lyxonate dehydratase, yielding α-ketoglutarate semialdehyde. nih.govebi.ac.uk Finally, a dehydrogenase oxidizes α-ketoglutarate semialdehyde to α-ketoglutarate, an intermediate in the citric acid cycle. nih.govebi.ac.uk

Enzymes involved in the catabolism of aldonic acids, including dehydratases and dehydrogenases, exhibit substrate diversity. msu.rumsu.ru Studies on L-threonic acid dehydrogenase homologs have identified various enzymatic activities involved in sugar acid catabolism, suggesting that similar enzymes may be involved in the breakdown of other aldonic acids like lyxonic acid. msu.rumsu.ru Dehydrogenases are key enzymes in the oxidation of sugar acids.

Here is a summary of enzymes and intermediates in the P. aeruginosa L-lyxonate degradation pathway:

| Step | Enzyme | Substrate | Product |

| 1 | L-lyxonate dehydratase (LyxD) | L-lyxonate | 2-keto-3-deoxy-L-lyxonate |

| 2 | 2-keto-3-deoxy-L-lyxonate dehydratase | 2-keto-3-deoxy-L-lyxonate | α-ketoglutarate semialdehyde |

| 3 | Dehydrogenase | α-ketoglutarate semialdehyde | α-ketoglutarate |

While this specific pathway was characterized for L-lyxonate, the involvement of dehydratases and dehydrogenases is a common theme in the microbial catabolism of sugar acids, and similar enzymatic strategies are likely employed for the degradation of D-lyxonic acid in various microorganisms. ebi.ac.ukmsu.rumsu.ru

L-Lyxonate Dehydratase (LyxD) Studies: Kinetics and Structural Insights

L-lyxonate dehydratase (LyxD) has been identified as a key enzyme in the degradation pathway of L-lyxonate in certain microorganisms, such as Pseudomonas aeruginosa PAO1. LyxD is classified within the mandelate (B1228975) racemase (MR) subgroup of the enolase superfamily. rhea-db.orgnih.govacs.orgrhea-db.orgebi.ac.uk Studies combining in vitro enzymatic activity assays and in vivo metabolic function analyses have confirmed the role of LyxD in the dehydration of L-lyxonate. rhea-db.orgnih.govacs.orgebi.ac.uk

Kinetic experiments have shown that LyxD exhibits catalytic efficiencies in the range of approximately 104 M–1 s–1 for the dehydration of L-lyxonate. rhea-db.orgnih.govacs.orgebi.ac.uk This range is consistent with catalytic efficiencies observed for members of other families within the MR subgroup. rhea-db.orgnih.govacs.org Kinetic assays for LyxD activity have been performed using continuous enzyme-coupled spectroscopic methods, monitoring the reduction of NAD+ in a reaction mixture containing L-lyxonate, LyxD, and downstream enzymes like 2-keto-3-deoxy-L-lyxonate dehydratase and α-ketoglutarate semialdehyde dehydrogenase. nih.gov

Structural studies, including the determination of an X-ray structure for LyxD from Labrenzia aggregata IAM 12614 with Mg2+ in the active site, have provided insights into the enzyme's architecture and catalytic residues. rhea-db.orgnih.govacs.org The structure confirmed the presence of a conserved catalytic His-Asp dyad located at the ends of the seventh and sixth β-strands of the (β/α)7β-barrel domain. rhea-db.orgnih.govacs.org Additionally, a conserved KxR motif is found at the end of the second β-strand. rhea-db.orgnih.govacs.org Site-directed mutagenesis experiments have demonstrated the importance of these conserved residues, as substitutions for His 316 or Arg 179 resulted in enzyme inactivation. rhea-db.orgnih.govacs.org

Substrate Specificity of Related Sugar Acid Dehydrogenases (e.g., D-Xylonic Acid Dehydrogenase, L-Threonic Acid Dehydrogenase Homologs)

Investigations into the functional diversity of L-threonic acid dehydrogenase (ThrDH) homologs have revealed a broad range of substrate specificities among enzymes involved in sugar acid metabolism. msu.runih.govmsu.ruresearchgate.net These enzymes, often composed of NAD-binding domains, catalyze the oxidation of various aldonic acids. msu.runih.govmsu.ru

Studies on ten ThrDH homologs have identified several new enzymatic activities, including those corresponding to D-xylonic acid dehydrogenase and L-altronic acid dehydrogenase. msu.runih.govmsu.ruresearchgate.net Some homologs exhibit substrate promiscuity, being active against multiple substrates such as L-threonic, L-idonic, D-xylonic, and D-gluconic acids. msu.ru

Kinetic analyses of these enzymes with various aldonic acid sugar substrates have shown that the catalytic efficiency values (kcat/KM) typically range from 103 to 105 s–1·M–1. msu.rumsu.ru For instance, certain enzymes have demonstrated activity towards D-xylonic acid with kinetic parameters falling within this range. msu.ru The differential substrate specificity observed among these related sugar acid dehydrogenases highlights the diverse enzymatic machinery involved in processing the variety of aldonic acids found in biological systems.

An example of kinetic values for some aldonic acid substrates with related dehydrogenases is presented in the table below, compiled from available data in the search results:

| Enzyme (UniProt ID) | Substrate | kcat/KM (s–1·M–1) |

| B9J8U1/A9CHF6 | L-threonic acid | - |

| B9J8U1/A9CHF6 | L-idonic acid | - |

| B9J8U1/A9CHF6 | D-xylonic acid | - |

| B9J8U1/A9CHF6 | D-gluconic acid | - |

| (Specific LyxD) | L-lyxonate | ~104 |

| Q1LMW1/D7A6R3 | D-glyceric acid | 103 to 105 |

Integration of Lyxonate Catabolism into Central Carbon Metabolism

The catabolic pathway for L-lyxonate has been studied, particularly in Pseudomonas aeruginosa PAO1. This pathway demonstrates how the metabolism of sugar acids can feed into central carbon metabolism. rhea-db.orgnih.govacs.orgrhea-db.orgebi.ac.uk

The degradation of L-lyxonate is initiated by L-lyxonate dehydratase (LyxD), which dehydrates L-lyxonate to 2-keto-3-deoxy-L-lyxonate. rhea-db.orgnih.govacs.orgrhea-db.orgebi.ac.uk Subsequently, 2-keto-3-deoxy-L-lyxonate is further dehydrated by 2-keto-3-deoxy-L-lyxonate dehydratase to yield α-ketoglutarate semialdehyde. rhea-db.orgnih.govacs.orgrhea-db.orgebi.ac.uk In the final step of this pathway, α-ketoglutarate semialdehyde is oxidized by a dehydrogenase to produce α-ketoglutarate. rhea-db.orgnih.govacs.orgrhea-db.orgebi.ac.uk

Alpha-ketoglutarate is a crucial intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), which is a central pathway of carbon metabolism involved in energy production and the generation of precursor metabolites for biosynthesis. utah.edumdpi.commetwarebio.com Thus, the catabolic pathway of L-lyxonate directly connects the metabolism of this sugar acid to the central carbon metabolic network through the production of α-ketoglutarate. rhea-db.orgnih.govacs.orgrhea-db.orgebi.ac.uk This integration allows organisms capable of L-lyxonate utilization, such as Pseudomonas aeruginosa PAO1, to use it as a carbon source for growth. nih.govacs.orgebi.ac.uk

In Vivo Metabolomic Studies Involving Lyxonic Acid

In vivo metabolomic studies have provided evidence for the presence and metabolic relevance of lyxonic acid in biological systems. Lyxonic acid has been detected as a metabolite in various organisms, including mammals. ebi.ac.ukoup.comcnr.it

In studies investigating the catabolism of ascorbic acid (vitamin C) in animal tissues, L-lyxonic acid has been identified as a metabolic product of diketogulonate, an intermediate in ascorbic acid degradation. oup.com The formation of L-lyxonic acid from diketogulonate has been observed in vitro in the presence of diketoaldonate decarboxylase and was also detected in vivo. oup.com L-lyxonic acid, along with other aldonic acids like L-xylonic acid and L-threonic acid, were isolated and identified from these studies. oup.com

More recent metabolomic analyses have also reported the presence of lyxonic acid. For instance, a preliminary metabolomic study examining the effects of chronic Bifidobacteria administration in adult male rats identified lyxonic acid as a plasma metabolite that was altered by the probiotic treatment. cnr.it Lyxonic acid was listed among various metabolites, including amino acids, organic acids, and carbohydrates, detected in the plasma samples. cnr.it

Furthermore, L-lyxonic acid is listed in metabolite databases as a mammalian metabolite found in rat urine and human urine, indicating its presence in biological fluids in vivo. ebi.ac.uk While specific details on the in vivo metabolic fate and concentrations of D-lyxonic acid from these metabolomic studies are limited in the provided search results, their detection highlights its occurrence and potential involvement in biological processes and metabolic pathways in living organisms. ebi.ac.ukcnr.it Metabolomic studies can reveal alterations in metabolite profiles associated with various physiological conditions or interventions, providing clues about the metabolic pathways that are active. rsc.orgredalyc.org

Advanced Structural Characterization and Spectroscopic Investigations

Crystallographic Studies of D-Lyxonic Acid and Its Derivatives

Crystallographic studies, primarily utilizing X-ray diffraction, offer atomic-level resolution of molecular structures in the crystalline state. This is essential for confirming synthesized compounds, determining absolute configurations, and analyzing intermolecular interactions and conformations.

X-ray Diffraction Analysis of D-Lyxono-1,4-lactones and Analogues

X-ray diffraction analysis has been successfully applied to determine the crystal structures of D-lyxono-1,4-lactone and its derivatives. For instance, the structure of D-lyxono-1,4-lactone (a γ-lactone) obtained from the oxidation of D-lyxose has been confirmed by X-ray analysis. mdpi.comnih.govmostwiedzy.pl These studies reveal the molecular structure, atom-labeling schemes, and displacement ellipsoids, providing a clear picture of the molecule in the solid state. mdpi.comresearchgate.net The crystal packing of molecules, including intermolecular interactions, can also be illustrated. mdpi.comresearchgate.net

Studies on derivatives, such as 3,5-O-isopropylidene-2-O-tosyl-D-lyxono-1,4-lactone, have also utilized X-ray diffraction for structural confirmation. mdpi.comresearchgate.net The presence of additional rings, like the dioxane ring in the isopropylidene derivative, can influence the conformation of the lactone ring in the crystal structure. mdpi.comresearchgate.net

While there is limited information on the crystallographic structure of unsubstituted pentose (B10789219) γ-lactones due to crystallization difficulties, studies on related compounds like D-ribono-1,4-lactone have provided comparative data on crystal systems and ring conformations. mdpi.com

Crystal Structures of Enzymes Involved in Lyxonate Metabolism (e.g., LyxD)

X-ray crystallography has been instrumental in determining the structures of enzymes involved in lyxonate metabolism, such as L-lyxonate dehydratase (LyxD). An X-ray structure for the LyxD from Labrenzia aggregata with Mg²⁺ in the active site has been determined. ebi.ac.uknih.govacs.orgresearchgate.net This structural data confirms expectations based on sequence alignments, revealing conserved catalytic residues like a His-Asp dyad and a KxR motif crucial for enzyme activity. ebi.ac.uknih.govacs.orgresearchgate.net Substitutions at these conserved positions have been shown to inactivate the enzyme. ebi.ac.uknih.govacs.orgresearchgate.net The determination of the LyxD structure has provided significant insights into the enzyme's function within the enolase superfamily and its role in the catabolism of L-lyxonate. ebi.ac.uknih.govacs.orgresearchgate.net

Crystal structures of other related enzymes, such as lactonases that hydrolyze sugar lactone phosphates, have also been determined, providing insights into their active sites and mechanisms. acs.org

Conformational Analysis in the Crystalline State

Crystallographic studies provide valuable information about the preferred conformations of D-lyxonic acid derivatives in the solid state. For D-lyxono-1,4-lactone, the lactone ring has been observed to adopt specific conformations in the crystal lattice. mdpi.comresearchgate.net For example, the unsubstituted D-lyxono-1,4-lactone crystallizes in the orthorhombic system. mdpi.com The conformation of the lactone ring can be influenced by substituents; for instance, the 3,5-O-isopropylidene-2-O-tosyl-D-lyxono-1,4-lactone shows a change in the lactone ring conformation to ³E due to the formation of the dioxane ring, which stiffens the structure. mdpi.comresearchgate.net

Intermolecular and intramolecular hydrogen bonds play a significant role in the crystal packing and influence the conformation of molecules in the solid state. mdpi.comresearchgate.net Analysis of these interactions, often visualized using techniques like Hirshfeld surfaces, helps to understand the forces stabilizing the crystal structure. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structures and conformations of molecules in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for complete spectral assignments and detailed structural analysis of D-lyxonate and its derivatives.

Comprehensive ¹H and ¹³C NMR Spectral Assignments for D-Lyxonate and Derivatives

Comprehensive ¹H and ¹³C NMR spectral assignments are fundamental for confirming the structure of D-lyxonate and its derivatives. These assignments involve correlating specific signals in the NMR spectra to the corresponding hydrogen and carbon atoms in the molecule.

For D-lyxono-1,4-lactone, detailed ¹H and ¹³C NMR data in solvents like D₂O have been reported. mdpi.com These assignments provide chemical shift values and coupling constants that are characteristic of the lactone structure and the arrangement of hydroxyl groups.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assigned Atom | Solvent |

| ¹H | 4.67 | d | 5.1 | H-2 | D₂O |

| ¹H | 4.50 | dd | 4.4 | H-3 | D₂O |

| ¹H | 4.56 | dt | 2.6, 7.6 | H-4 | D₂O |

| ¹H | 3.89–3.81 | m | - | H-5 and H-5′ | D₂O |

| ¹³C | 178.3 | - | - | C-1 | D₂O |

| ¹³C | 81.6 | - | - | C-4 | D₂O |

| ¹³C | 70.5 | - | - | C-2 | D₂O |

| ¹³C | 69.5 | - | - | C-3 | D₂O |

| ¹³C | 59.7 | - | - | C-5 | D₂O |

NMR data for derivatives, such as 3,5-O-isopropylidene-2-O-tosyl-D-lyxono-1,4-lactone in CDCl₃, illustrate how substituents affect the chemical shifts and coupling patterns. mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assigned Atom | Solvent |

| ¹H | 5.4 | d | 4.5 | H-2 | CDCl₃ |

| ¹H | 4.66 | dd | 2.5 | H-3 | CDCl₃ |

| ¹H | 4.19 | dd | 2.5, 4.8 | H-4 | CDCl₃ |

| ¹H | 4.13–4.06 | m | - | H-5 and H-5′ | CDCl₃ |

| ¹³C | 168.7 | - | - | C-1 | CDCl₃ |

| ¹³C | 74.9 | - | - | C-2 | CDCl₃ |

| ¹³C | 70.0 | - | - | C-4 | CDCl₃ |

| ¹³C | 66.8 | - | - | C-3 | CDCl₃ |

| ¹³C | 57.8 | - | - | C-5 | CDCl₃ |

| ¹³C | 28.0 | - | - | CH₃-Ph | CDCl₃ |

| ¹³C | 21.9, 19.0 | - | - | CH₃-C | CDCl₃ |

These detailed assignments are crucial for verifying the structure and purity of synthesized compounds.

Application of 2D NMR Techniques (e.g., COSY, NOESY, HETCOR, HMBC, DOSY) for Elucidating Complex Structures and Conformations

Two-dimensional NMR techniques are indispensable for unambiguously assigning signals and understanding the connectivity and spatial relationships within D-lyxonate and its derivatives, particularly for complex or substituted structures.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal couplings between vicinal protons, helping to establish spin systems and connect adjacent proton environments within the molecule. This is fundamental for building the carbon chain connectivity. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about spatial proximity between protons, regardless of coupling. This is particularly useful for determining relative stereochemistry and preferred conformations in solution. researchgate.netacs.org

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): These techniques correlate protons with the carbons to which they are directly attached (¹H-¹³C single-bond correlations). This is vital for assigning carbon signals based on assigned proton signals. researchgate.netresearchgate.netmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons separated by two or three bonds. This provides crucial information for establishing connectivity across quaternary carbons and through multiple bonds, aiding in the assignment of carbon skeletons and the placement of substituents. researchgate.netresearchgate.netmdpi.com

DOSY (Diffusion-Ordered Spectroscopy): DOSY experiments can be used to differentiate between molecules of different sizes in a mixture based on their diffusion rates. While not as commonly cited for basic structural assignment of a single compound like D-lyxonate, it can be useful in studying mixtures or interactions.

The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, providing a detailed understanding of the molecular structure and conformation of D-lyxonate and its derivatives in solution. researchgate.netresearchgate.netmdpi.com Conformational analysis in solution using NMR, particularly through the analysis of coupling constants and NOE correlations, can reveal preferred orientations of hydroxylmethyl groups and conformational equilibria of lactone rings, complementing information obtained from crystallographic studies. capes.gov.br

Conformational Studies of Oligomeric Derivatives in Solution

Conformational analysis of oligomeric structures derived from D-lyxonic acid can reveal preferred spatial arrangements and the influence of intramolecular interactions. Studies on oligomeric oxetane-based dipeptide isosteres derived from D-xylose, a sugar closely related to D-lyxose and D-lyxonic acid, have employed spectroscopic techniques to probe their conformations in solution. Specifically, silyl-protected D-lyxonate oligomers were investigated using Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FT-IR) spectroscopy in different solvents such as 2,2,2-trifluoroethanol (B45653) (TFE) and chloroform (B151607). ebi.ac.uknih.gov

These studies indicated that while ordered CD spectra were observed in TFE solution, suggesting some degree of structural organization, NMR and FT-IR spectroscopy in chloroform solution pointed towards an irregular, non-hydrogen bonded system for these silyl-protected D-lyxonate oligomers. ebi.ac.uknih.gov This highlights the significant impact of solvent environment on the conformational preferences of these complex sugar-derived structures.

Chiral Analytical Methods for Enantiomeric Characterization

Determining the enantiomeric purity and composition of chiral compounds like D-lyxonic acid is essential. Various chromatographic techniques, particularly when coupled with mass spectrometry, are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Excess Determination

GC-MS is a powerful technique for separating and identifying volatile compounds, and its chiral variants are widely used for determining enantiomeric excess (ee). For sugar acids, including D-lyxonic acid, this typically involves a derivatization step to make them volatile and enable separation on a chiral GC column. Common derivatization methods include the formation of isopropyl ester/O-triflouroacetyl (ISP-TFA), ethyl ester /O-triflouroacetyl (Et-TFA), or isopropyl ester/O- pentafluoropropionic (ISP-PFA) derivatives. usra.edu

GC-MS has been successfully applied to the enantiomeric analysis of sugar acids, including D-lyxonic acid, in complex samples such as meteorites. usra.edursc.orgmdpi.comnasa.govresearchgate.netnasa.gov Studies of the Murchison meteorite, for instance, have reported significant D enantiomeric excesses for various sugar acids, with D-lyxonic acid showing an enantiomeric excess of up to 61% in one sample. rsc.orgmdpi.comnasa.govresearchgate.net The detection of such enantiomeric imbalances using chiral GC-MS after derivatization has provided insights into potential extraterrestrial sources of organic molecules. usra.edursc.orgmdpi.comnasa.govresearchgate.net

An example of enantiomeric excess data for D-lyxonic acid found in meteorite samples using GC-MS is presented below:

| Meteorite Sample | D-Lyxonic Acid Enantiomeric Excess (D-ee %) | Analytical Method |

| Murchison (Sample 39) | 61 | Chiral GC-MS (Method A) rsc.org |

| Murchison (Sample 52) | Not specified in snippet, but D-lyxonic acid was seen. nasa.gov | Chiral GC-MS |

Note: The table above is intended to be interactive in a suitable environment.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is another fundamental chromatographic technique used for the separation and quantification of a wide range of compounds, including polar molecules like sugar acids. While GC-MS is frequently highlighted for chiral analysis of volatile derivatives, HPLC, particularly with chiral stationary phases, is also applicable for the separation of enantiomers. mdpi.com

D-Lyxonic acid is listed in metabolite databases like RefMet, which are often associated with metabolomics workflows that utilize HPLC coupled with mass spectrometry (HPLC-MS) for the separation and identification of metabolites. metabolomicsworkbench.orgmetabolomicsworkbench.org Although specific details regarding the chiral separation and quantification of D-lyxonic acid enantiomers via HPLC were less prominent in the search results compared to GC-MS in the context of extraterrestrial samples, HPLC remains a relevant and widely used technique for the separation and quantification of sugar acids in various matrices.

Computational Chemistry and Molecular Modeling Studies

Computational methods play a vital role in understanding the structural, energetic, and reactive properties of molecules like D-lyxonic acid at a theoretical level.

Theoretical Investigations of Geometries and Stabilities of D-Lyxonic Acid and Its Intermediates

Computational chemistry, including molecular mechanics and quantum chemical methods, can be used to investigate the preferred geometries and relative stabilities of molecules and their intermediates. Studies on sugar derivatives and related compounds have employed these techniques. For example, molecular mechanics conformational analysis has been applied to understand the structures of oxetane (B1205548) β-amino acid oligomers derived from D-xylose. researchgate.net

Furthermore, quantum chemical studies on the autoxidation of ascorbate (B8700270), a process that can lead to the formation of sugar acids such as lyxonic acid, have involved theoretical investigations of the structures, stabilities, and conformational analysis of related anionic species. researchgate.net Crystallographic studies of D-lyxono-1,4-lactone, a cyclic form of D-lyxonic acid, have utilized computational tools like PLATON for calculating geometry parameters and CrystalExplorer for generating Hirshfeld surfaces to visualize intermolecular interactions in the crystal structure. mdpi.comresearchgate.net These examples demonstrate the application of theoretical methods to elucidate the structural characteristics and stabilities of D-lyxonic acid and related intermediates.

Quantum Chemical Modeling of Reaction Pathways and Mechanisms

Quantum chemical modeling is a powerful tool for studying reaction mechanisms and pathways by calculating the energies of reactants, transition states, and products. This approach provides detailed insights into how reactions occur.

Quantum chemical methods have been applied to study reactions involving the formation of sugar acids. For instance, the autoxidation of ascorbate, which yields products including lyxonic acid, has been investigated using quantum chemical first-principles and ab initio methods. researchgate.net These studies aimed to understand the elementary processes and intermediates involved in the degradation of ascorbate to various sugar acids. researchgate.net

The application of quantum chemical modeling is not limited to biological or terrestrial reactions; it has also been used to investigate potential reaction pathways relevant to prebiotic chemistry and the formation of organic molecules in extraterrestrial environments, such as the modeling of pathways to amino acids in UV-irradiated astrophysical ices. mdpi.com This indicates the broader applicability of quantum chemical modeling to understand the mechanisms by which sugar acids and related compounds might form under various conditions.

Conformational Analysis and Energy Landscape Predictions

Conformational analysis of D-lyxonate oligomers, particularly silyl-protected variants, has been investigated to understand their preferred spatial arrangements. Studies involving these oligomers have indicated the presence of regular conformations influenced by steric interactions. mpg.de While specific details on the energy landscape of Potassium D-lyxonate were not extensively detailed in the examined literature, the conformational preferences observed in related D-lyxonate oligomers suggest that the energy landscape would govern the distribution among various conformers. The concept of an energy landscape describes the potential energy surface of a molecule as a function of its conformation, where minima correspond to stable conformers and barriers represent the energy required for interconversion.

Other Spectroscopic Techniques (e.g., FT-IR, Circular Dichroism (CD) Spectroscopy for Conformational Studies)

Spectroscopic methods, including Fourier Transform Infrared (FT-IR) and Circular Dichroism (CD) spectroscopy, have been applied to probe the structural and conformational properties of D-lyxonate derivatives.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by chiral molecules, is a valuable tool for studying molecular conformation, particularly in solutions. metabolomicsworkbench.org, nih.gov, nih.gov, wikipedia.org Silyl-protected D-lyxonate oligomers have been shown to exhibit ordered CD spectra when in TFE (2,2,2-trifluoroethanol) solution. This suggests that in this solvent environment, these oligomers adopt preferred, non-random conformations that give rise to a measurable CD signal.

Role As Chiral Building Blocks and Precursors in Organic Synthesis

Strategic Derivatization for Complex Molecule Synthesis

The structural features of D-lyxonate allow for strategic derivatization, enabling the synthesis of a variety of complex molecular structures.

Synthesis of Glycosides and Polyhydroxylated Compounds

While direct synthesis of glycosides and polyhydroxylated compounds specifically from potassium D-lyxonate is not extensively detailed in the provided search results, related sugar acids and lactones are known precursors for such compounds. For instance, D-ribonolactone, structurally related to D-lyxono-1,4-lactone, can be converted to glycosyl donors used in the synthesis of N-heteroaryl C-glycosides researchgate.netnih.gov. Polyhydroxylated azepanes, some of which show glycosidase inhibitory activity, have been synthesized from D-(-)-quinic acid, demonstrating the use of polyhydroxylated starting materials in the synthesis of bioactive carbohydrate mimetics nih.gov. The synthesis of novel polyhydroxylated quinolizidines derived from D-glycals also highlights strategies for accessing polyhydroxylated structures with potential biological activity rsc.org. The conversion of D-galactose to this compound represents an initial step in transforming a common sugar into a functionalized intermediate for potential downstream synthesis of various carbohydrate-based structures google.comprepchem.com.

Formation of Oxetane (B1205548) δ-Amino Acids and Related Scaffolds

This compound derivatives play a role in the synthesis of oxetane δ-amino acids. Starting from 1,2-O-isopropylidene-D-xylose, a related sugar derivative, methyl 2,4-anhydro-3,5-di-O-benzyl-D-lyxonate can be synthesized. This compound can then be transformed into methyl 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonate, an oxetane δ-amino acid derivative researchgate.netresearchgate.net. The synthesis of these oxetane δ-amino acids often involves ring contraction strategies from γ-lactones, where the stereochemistry of the resulting oxetane is influenced by the configuration of the starting material researchgate.netchimia.ch. These oxetane δ-amino acids are considered a new class of templated sugar amino acids researchgate.net.

Research findings in this area include the chemoenzymatic synthesis of 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonic acid from a protected D-lyxonate derivative using lipase-catalyzed transesterification researchgate.net. The stereochemistry of the oxetane ring in such compounds has been confirmed by X-ray crystallography of intermediates like methyl 2,4-anhydro-5-azido-D-lyxonate researchgate.net.

Key intermediates and products in the synthesis of oxetane δ-amino acids derived from D-lyxonate precursors include:

| Compound | Description |

| Methyl 2,4-anhydro-3,5-di-O-benzyl-D-lyxonate | Intermediate in oxetane amino acid synthesis |

| Methyl 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonate | Oxetane δ-amino acid derivative |

| 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonic acid | Oxetane δ-amino acid product |

| Methyl 2,4-anhydro-5-azido-D-lyxonate | Intermediate with confirmed oxetane stereochemistry |

Development of Carbohydrate-Based Molecular Scaffolding

Carbohydrates, including derivatives of sugar acids like lyxonic acid, are recognized as excellent scaffolds for drug discovery due to their inherent rigidity and multiple stereocenters, which allow for the display of functional groups in a defined spatial arrangement researchgate.netnih.gov. Oxetane δ-amino acids derived from D-lyxonate precursors represent a type of carbohydrate-based scaffold researchgate.netresearchgate.net. These scaffolds can be incorporated into oligomers, such as β-hexapeptides, contributing to the development of peptidomimetics with potential for inducing specific secondary structural motifs researchgate.netchimia.ch. The synthesis of libraries based on oxetane δ-amino acid scaffolds has been explored, highlighting their utility in generating diverse sets of compounds for research researchgate.net.

Precursor in Pharmaceutical Research and Development

This compound and its derivatives serve as precursors in the synthesis of molecules relevant to pharmaceutical research and development.

Astrobiological Research and Extraterrestrial Occurrence of D Lyxonic Acid

Detection in Carbonaceous Meteorites (e.g., Murchison)

D-lyxonic acid has been detected in carbonaceous meteorites, notably the Murchison meteorite. pnas.orgrsc.org The Murchison meteorite, a CM2 chondrite that fell in Australia in 1969, is one of the most extensively studied meteorites for its rich and diverse organic content. nih.gov Analyses of aqueous extracts from Murchison and other carbonaceous chondrites have revealed the presence of various sugar acids, including D-lyxonic acid. pnas.orgrsc.orgnasa.gov While relatively low in abundance compared to some other organic molecules, the identification of D-lyxonic acid in multiple meteorite samples, such as Murchison and M52, supports its extraterrestrial origin rather than being solely a product of terrestrial contamination. pnas.org

Investigations into Abiotic Synthesis Pathways in Extraterrestrial Environments

The presence of D-lyxonic acid in carbonaceous meteorites suggests that abiotic synthesis pathways capable of producing this compound existed in extraterrestrial environments. Abiotic synthesis refers to the formation of organic molecules through non-biological processes. While the specific pathways leading to the formation of D-lyxonic acid in meteorites are still under investigation, several scenarios for the synthesis of sugar derivatives in extraterrestrial settings have been proposed. mdpi.com

These potential pathways include reactions that could occur in the interstellar medium, such as the photo-irradiation of interstellar ices containing small molecules like formaldehyde (B43269), or aqueous alteration processes within the meteorite parent bodies. nih.govresearchgate.net The formose reaction, a known abiotic pathway for sugar formation from formaldehyde under basic aqueous conditions, is another potential mechanism, although the specific conditions required to yield sugar acids like lyxonic acid are still being explored in the context of extraterrestrial chemistry. mdpi.com The detection of branched sugar acids, which are rare in biological systems but found in meteorites, further supports the idea of unique abiotic synthesis routes occurring extraterrestrially. pnas.orgnih.gov

Analysis of Enantiomeric Excesses (EE) and Implications for Prebiotic Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of life as we know it, with biological systems exhibiting a strong preference for one enantiomer over the other (e.g., L-amino acids and D-sugars). mdpi.comusra.edu The study of enantiomeric excesses (EE) in meteoritic organic compounds is crucial for understanding the potential extraterrestrial contributions to the origin of this biological homochirality.

Analyses of sugar acids in carbonaceous meteorites, including D-lyxonic acid, have revealed significant enantiomeric excesses of the D-enantiomer. pnas.orgrsc.orgnasa.govmdpi.commdpi.com In samples from the Murchison meteorite, D-lyxonic acid has shown a substantial D-EE, reported to be around 61% in one analysis of sample M39. rsc.orgnih.govmdpi.com This observed D-excess in meteoritic sugar acids, including D-lyxonic acid, is particularly significant because it contrasts with the racemic (50:50) mixtures typically expected from purely abiotic, non-chiral synthesis processes. mdpi.comusra.edu

The presence of a D-enantiomeric excess in meteoritic D-lyxonic acid and other sugar acids suggests that chiral-influencing processes were at play in the early Solar System. mdpi.comresearchgate.netusra.edu Proposed mechanisms for generating such enantiomeric excesses extraterrestrially include asymmetric photolysis by circularly polarized light, chiral autocatalysis, or selective adsorption of one enantiomer onto chiral mineral surfaces. While the exact mechanism responsible for the observed D-excesses in meteoritic sugar acids is still debated, these findings support the hypothesis that extraterrestrial delivery of organic molecules with pre-existing enantiomeric imbalances may have contributed to the emergence of biological homochirality on Earth. researchgate.netusra.edu The large D-EE observed in the biologically rare lyxonic acid further strengthens the argument against terrestrial contamination as the source of this enantiomeric imbalance in meteorites. researchgate.netmdpi.com

Data Table: Enantiomeric Excesses of Selected Sugar Acids in Murchison Meteorite

| Compound | Carbon Number | Enantiomeric Excess (% D-EE) | Meteorite Sample | Source |

| Glyceric acid | 3C | ~0 (Racemic) | Multiple | nasa.govmdpi.commdpi.com |

| Threonic acid | 4C | 33-55 | Murchison, GRA 95229 | pnas.orgnasa.govmdpi.commdpi.com |

| Erythronic acid | 4C | ~54 | Murchison | pnas.org |

| Ribonic acid | 5C | 57 | Murchison (M39) | rsc.orgnih.govmdpi.com |

| Arabinonic acid | 5C | 47-60 | Murchison (M39, M52) | rsc.orgmdpi.com |

| Xylonic acid | 5C | 82 | Murchison (M39) | rsc.orgnih.govmdpi.com |

| Lyxonic acid | 5C | 61 | Murchison (M39) | rsc.orgnih.govmdpi.commdpi.com |

Note: Enantiomeric excess values can vary depending on the specific meteorite sample and analytical method used.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing the structural properties of Potassium D-lyxonate?

To confirm the identity and purity of this compound, employ nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, to analyze carbon environments (e.g., δ 181.09 ppm for C1, 75.08 ppm for C2, and 64.30 ppm for C5) . Infrared (IR) spectroscopy can identify hydrogen-bonding patterns in oligomers, as demonstrated in conformational studies of structurally analogous oxetane-SAAs . Ensure detailed documentation of experimental conditions (solvent, temperature) and cross-reference with published data for validation .

Q. How should synthesis protocols for this compound be designed to ensure reproducibility?

Follow established carbohydrate salt synthesis frameworks, emphasizing stoichiometric control and pH adjustments. Include stepwise descriptions of purification methods (e.g., crystallization, chromatography) and purity validation via HPLC or mass spectrometry. For novel syntheses, provide full experimental details (reagent sources, reaction times) in the main text or supplementary materials, adhering to journal guidelines for compound characterization .

Advanced Research Questions

Q. What methodological approaches are effective in resolving contradictions in reported conformational behaviors of this compound?

Discrepancies in conformational data (e.g., helical vs. non-helical structures) require multi-modal validation:

- Experimental : Conduct temperature-dependent NMR and circular dichroism (CD) studies to assess solvent and steric effects .

- Computational : Apply molecular mechanics simulations to model hydrogen-bonding networks and compare with experimental NMR shifts .

- Statistical : Use principal component analysis (PCA) to identify outliers in replicated datasets . Document all parameters (force fields, spectral resolutions) to enable cross-study comparisons .

Q. How can researchers design experiments to investigate this compound’s interactions with biological macromolecules?

Formulate a PICOT framework to structure hypotheses:

- Population (P) : Target macromolecules (e.g., enzymes, DNA).

- Intervention (I) : Exposure to this compound under controlled conditions.

- Comparison (C) : Baseline activity without the compound.

- Outcome (O) : Binding affinity or catalytic inhibition.

- Time (T) : Short-term vs. prolonged exposure. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for quantitative interaction analysis. Validate findings with molecular docking simulations .

Q. What strategies address inconsistencies in thermodynamic stability data for this compound across studies?

- Replication : Repeat experiments using identical solvents and equipment (cite suppliers and models) .

- Meta-analysis : Aggregate published data to identify trends (e.g., entropy-driven vs. enthalpy-driven stabilization).

- Error Analysis : Report confidence intervals and systematic errors (e.g., calorimeter calibration drift) . Publish negative results and methodological limitations to enhance transparency .

Methodological Best Practices

- Data Reporting : Use tables to summarize NMR shifts (e.g., assignments) and conformational parameters (torsion angles, hydrogen-bond distances) .

- Ethical Compliance : Adhere to safety protocols for handling non-hazardous but reactive compounds, including PPE and waste disposal guidelines .

- Literature Synthesis : Leverage systematic reviews and federated search tools to aggregate fragmented data on rare carbohydrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.